molecular formula C18H15N3O2S B15148908 2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B15148908
M. Wt: 337.4 g/mol
InChI Key: ZGXGKYPLFKJVSY-UHFFFAOYSA-N
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Description

2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a thiazole ring and a phenylacetamido group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminothiazole with 2-phenylacetyl chloride, followed by the coupling of the resulting intermediate with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:

    2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)thiobenzamide: Contains a thiobenzamide group, which may alter its chemical and biological properties.

    2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzylamine: Features a benzylamine group, which can impact its reactivity and applications.

The uniqueness of 2-(2-Phenylacetamido)-N-(1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H15N3O2S/c22-16(12-13-6-2-1-3-7-13)20-15-9-5-4-8-14(15)17(23)21-18-19-10-11-24-18/h1-11H,12H2,(H,20,22)(H,19,21,23)

InChI Key

ZGXGKYPLFKJVSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3

Origin of Product

United States

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